molecular formula C20H21N3O B2566282 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034552-35-5

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2566282
CAS No.: 2034552-35-5
M. Wt: 319.408
InChI Key: XUXQCSVHASBNPF-UHFFFAOYSA-N
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Description

N-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a bicyclic heterocyclic compound featuring:

  • A cyclopenta[c]pyrazole core substituted with a methyl group at position 2.
  • A methylene bridge (-CH₂-) linking the pyrazole to an acetamide group.
  • A naphthalen-1-yl substituent on the acetamide’s α-carbon.

This structure combines lipophilic (naphthalene) and hydrogen-bonding (amide) motifs, making it a candidate for targeting aromatic or hydrophobic binding pockets in biological systems. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs highlight trends in physicochemical properties and synthetic strategies .

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-23-19(17-10-5-11-18(17)22-23)13-21-20(24)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-4,6-9H,5,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXQCSVHASBNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene moiety and a cyclopentapyrazole derivative. Its molecular formula is C16H18N4C_{16}H_{18}N_4, and it has a molecular weight of approximately 270.34270.34 g/mol.

Research indicates that compounds similar to this compound often act as modulators of various biological pathways:

  • Calcium Channel Blockade : A related series of tetrahydrocyclopenta[c]pyrazoles has been identified as N-type calcium channel blockers (Cav2.2 channels), which are implicated in pain modulation. These compounds have shown efficacy in vivo in rat models for chronic pain .
  • Kinase Inhibition : Similar compounds have demonstrated significant affinity for various kinases, including TRKB and RET mutants. The inhibition of these kinases can lead to reduced cellular proliferation in cancer models .

Antinociceptive Effects

In studies involving the rat Complete Freund's Adjuvant (CFA) pain model, certain derivatives exhibited notable antinociceptive properties. The mechanism appears to involve the blockade of N-type calcium channels, which are critical in the transmission of pain signals .

Cytotoxicity and Antitumor Activity

In vitro assays have shown that related compounds can selectively inhibit the growth of cancer cell lines transformed by RET mutations. For instance, one study reported an IC50 value of 0.5 nM against RET C634Y-transformed NIH/3T3 cells . This suggests potential applications in targeted cancer therapies.

Study 1: Pain Modulation

A study conducted by researchers at Elsevier investigated the effects of tetrahydrocyclopenta[c]pyrazoles on pain modulation in rats. The findings indicated that these compounds significantly reduced pain responses in models of inflammatory pain, suggesting their utility as analgesics .

Study 2: Cancer Cell Growth Inhibition

Another research effort focused on the antitumor effects of related cyclopentapyrazole derivatives. The study found that specific analogs inhibited the growth of RET-mutant cancer cells more effectively than other tested compounds. This highlights their potential as novel anticancer agents .

Summary Table of Biological Activities

Activity TypeCompound TypeEffectReference
AntinociceptiveTetrahydrocyclopenta[c]pyrazolesPain reduction
CytotoxicityRET mutant inhibitorsGrowth inhibition
Calcium channel blockadeN-type calcium channel blockersPain modulation

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Heterocycle Substituents Key Functional Groups
Target Compound Cyclopenta[c]pyrazole (bicyclic) 2-Methyl, naphthalen-1-yl Acetamide, methylene bridge
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide 1,2,3-Triazole (monocyclic) Naphthalen-1-yloxy, phenyl Acetamide, ether linkage
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Thiazole (monocyclic) Naphthalen-1-yl Acetamide
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazole (monocyclic) 4-Methylsulfanylphenyl, 1,5-dimethyl Acetamide, ketone

Key Observations:

Heterocycle Complexity: The target’s bicyclic pyrazole system may enhance rigidity and binding selectivity compared to monocyclic analogs (e.g., triazoles, thiazoles) .

The methylene bridge in the target compound adds spatial flexibility between the pyrazole and acetamide, unlike direct linkages in triazole analogs .

Electronic Properties : Electron-withdrawing groups (e.g., nitro in compound 6b , chloro in 6m ) alter electronic density, affecting hydrogen-bonding capacity—a feature absent in the target compound.

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm)
Target Compound ~1670 (expected) Naphthalene protons: ~7.2–8.4 (m)
6a 1671 5.38 (–NCH₂CO–), 7.20–8.36 (naphthalene)
6m 1678 5.40 (–NCH₂CO–), 7.22–8.13 (naphthalene)
Thiazole-acetamide Not reported 2,6-Dichlorophenyl: ~7.4–7.6 (m)

Notable Trends:

  • The C=O stretch in acetamide derivatives consistently appears near 1670–1680 cm⁻¹ .
  • Naphthalene protons in all analogs show broad multiplet signals between δ 7.2–8.4 ppm .

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